molecular formula C17H26NO5+ B14567395 Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- CAS No. 61764-64-5

Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-

Cat. No.: B14567395
CAS No.: 61764-64-5
M. Wt: 324.4 g/mol
InChI Key: WIZBYPXZIHLHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidinium ring, a methyl group, and a 3,4,5-trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- typically involves the reaction of pyrrolidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with methyl iodide to introduce the methyl group, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl moiety, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidinium, 1-ethyl-2-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-
  • Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-, iodide

Uniqueness

Pyrrolidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- is unique due to its specific substitution pattern and the presence of the 3,4,5-trimethoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61764-64-5

Molecular Formula

C17H26NO5+

Molecular Weight

324.4 g/mol

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H26NO5/c1-18(7-5-6-8-18)9-10-23-17(19)13-11-14(20-2)16(22-4)15(12-13)21-3/h11-12H,5-10H2,1-4H3/q+1

InChI Key

WIZBYPXZIHLHKQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.